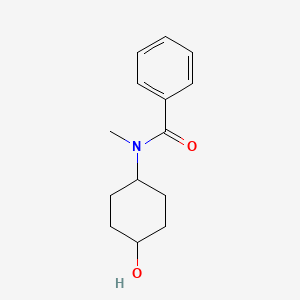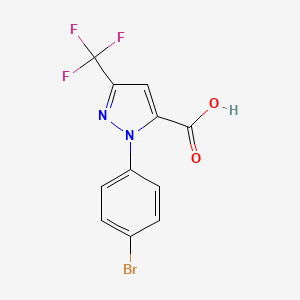
N-(4-hydroxycyclohexyl)-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxycyclohexyl)-N-methylbenzamide is an organic compound with a unique structure that includes a cyclohexyl ring substituted with a hydroxyl group and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxycyclohexyl)-N-methylbenzamide typically involves the reaction of 4-hydroxycyclohexanone with methylamine and benzoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Step 1: 4-hydroxycyclohexanone is reacted with methylamine in the presence of a base such as sodium hydroxide to form N-(4-hydroxycyclohexyl)-N-methylamine.
Step 2: The resulting amine is then acylated with benzoyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-hydroxycyclohexyl)-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of N-(4-oxocyclohexyl)-N-methylbenzamide.
Reduction: Formation of N-(4-hydroxycyclohexyl)-N-methylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4-hydroxycyclohexyl)-N-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.
Industrial Applications: The compound is investigated for its use in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of N-(4-hydroxycyclohexyl)-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl group and benzamide moiety play crucial roles in its binding to enzymes or receptors. The compound may exert its effects through modulation of enzymatic activity or receptor signaling pathways, leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-hydroxycyclohexyl)acetamide
- N-(4-hydroxycyclohexyl)amine
- N-(4-hydroxycyclohexyl)-N-methylacetamide
Uniqueness
N-(4-hydroxycyclohexyl)-N-methylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both a hydroxyl group and a benzamide moiety allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-(4-hydroxycyclohexyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-15(12-7-9-13(16)10-8-12)14(17)11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXQLYILRIDWGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC(CC1)O)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Hydroxybenzo[d]isoxazole-3-carboxylic acid](/img/structure/B8008715.png)
![Methyl 4-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B8008723.png)
![[3-(Methylaminomethyl)oxetan-3-yl]methanol](/img/structure/B8008728.png)

![Propanoic acid, 3-[(5-bromo-2-fluorophenyl)amino]-2,2-dimethyl-3-oxo-, methyl ester](/img/structure/B8008758.png)
![5-[(Pyridin-2-yl)amino]pentanoic acid](/img/structure/B8008773.png)





![3-[(2,5-Dimethylphenoxy)methyl]azetidine](/img/structure/B8008824.png)
![3-[(2,3-Dimethylphenoxy)methyl]azetidine](/img/structure/B8008826.png)

